3-N-Methylparomomycin I
CAS No.: 106288-50-0
Cat. No.: VC20745375
Molecular Formula: C24H47N5O14
Molecular Weight: 629.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 106288-50-0 |
|---|---|
| Molecular Formula | C24H47N5O14 |
| Molecular Weight | 629.7 g/mol |
| IUPAC Name | 5-amino-6-[5-[5-amino-2-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxy-3-(methylamino)cyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-2-(aminomethyl)oxane-3,4-diol |
| Standard InChI | InChI=1S/C24H47N5O14/c1-29-7-2-6(26)13(32)21(19(7)41-23-12(28)17(36)15(34)9(4-30)39-23)43-24-18(37)20(10(5-31)40-24)42-22-11(27)16(35)14(33)8(3-25)38-22/h6-24,29-37H,2-5,25-28H2,1H3 |
| Standard InChI Key | IXVXCXPQRNEULP-UHFFFAOYSA-N |
| SMILES | CNC1CC(C(C(C1OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N |
| Canonical SMILES | CNC1CC(C(C(C1OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N |
Introduction
Identification and Isolation
3-N-methylparomomycin I is a newly identified member of the paromomycin group of antibiotics . It was isolated from the culture filtrate of Streptoverticillium sp. Al-R2827 .
Structural Elucidation
The structure of 3-N-methylparomomycin I was determined through various spectroscopic analyses, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (SI-MS) . Key findings include:
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NMR Spectra: The 1H NMR spectrum of 3-N-methylparomomycin I showed an N-methyl signal at 2.81 ppm, and the 13C NMR spectrum showed a signal at 31.0 ppm. These signals were absent in paromomycin I .
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Mass Spectrometry: The molecular ion peak of 3-N-methylparomomycin I was observed at m/z 630 (M+H)+, which is 14 mass units larger than that of paromomycin I, which has a molecular ion peak at m/z 616 (M+H)+ .
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Carbon-13 Chemical Shifts: The carbon-13 chemical shifts of 3-N-methylparomomycin I were consistent with those of paromomycin I, except for four carbon signals (C-2, C-3, C-4, and 3-N-methyl) . The amino group at C-3 of paromomycin I is replaced by a methylamino group in 3-N-methylparomomycin I . The C-3 signal of 3-N-methylparomomycin I appeared at a lower field (56.2 ppm) than that of paromomycin I (50.0 ppm) due to the deshielding effect of N-methylation. Simultaneously, the C-2 and C-4 signals of 3-N-methylparomomycin I were found at a higher field (26.2 ppm and 76.6 ppm, respectively) than those of paromomycin I (29.2 ppm and 78.4 ppm, respectively), due to the shielding effect of N-methylation .
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3-N-methylparomomycin I contains an aminocyclitol identical to hyosamine .
Spectroscopic Data Tables
Table 1. 1H NMR data of 3-N-methylparomomycin I (1) and Paromomycin I (2)
| Proton | 1 | 2 |
|---|---|---|
| 1 | ||
| 2ax | ||
| 2eq | ||
| 3 | ||
| 4 | ||
| 5 | ||
| 6 | ||
| 3-NCH3 | ||
| 1' | ||
| 2' | ||
| 3' | ||
| 4' | ||
| 5' | ||
| 6'a | ||
| 6'b | ||
| 1" | ||
| 2" | ||
| 3" | ||
| 4" |
Table 2. 13C NMR data of 3-N-methylparomomycin I (1) and Paromomycin I (2)
| Carbon | 1 | 2 |
|---|---|---|
| 1 | ||
| 2 | ||
| 3 | ||
| 4 | ||
| 3-N-methyl |
Antibacterial Activity
The antibacterial activity of 3-N-methylparomomycin I is slightly weaker than that of paromomycin I .
Paromomycin Information
Paromomycin is an aminoglycoside antibacterial and antiprotozoal agent produced by species of Streptomyces . Paromomycin has several equivalent terms including: Aminosidine, beta-D-Glucopyranosyl-Isomer Paromomycin, Catenulin, Estomycin, Gabbromycin, Humatin, Hydroxymycin, Neomycin E, Paramomycin, Paromomycin, beta D Glucopyranosyl Isomer, Paromomycin, beta-D-Glucopyranosyl-Isomer, Paromomycin I, Paromomycin Phosphate, Paromomycin Sulfate, and Paromomycin Sulfate (1:1), Paromomycin Sulfate (2:5) .
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